6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14537597
InChI: InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3
SMILES:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one

CAS No.:

Cat. No.: VC14537597

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one -

Specification

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
Standard InChI InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3
Standard InChI Key KLMZPLYXGZZBCX-UHFFFAOYSA-N
Canonical SMILES CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one, reflects its intricate pentacyclic framework. The structure comprises five fused rings: three cyclohexane rings, one cyclopentane, and a tetrahydrofuran moiety (14-oxa). Key functional groups include a ketone at position 13, hydroxyl and methyl groups at positions 6 and 12, respectively, and stereochemical complexity arising from multiple chiral centers .

Stereochemical Configuration

The absolute configuration of Tripterifordin is defined as (1R,2R,5R,6R,8S,11S,12R), as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) experiments . This stereochemistry is critical for its biological activity, as enantiomeric forms exhibit diminished pharmacological efficacy .

Table 1: Molecular Descriptors of Tripterifordin

PropertyValue
IUPAC Name(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
CAS Registry Number139122-81-9
SMILES NotationC[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CCC@HC@(C)O)COC2=O
InChI KeyKLMZPLYXGZZBCX-CJSYXLNHSA-N

Synthesis and Characterization

Synthetic Routes

Tripterifordin is synthesized through multi-step pathways starting from natural precursors. A notable approach involves stevioside, a diterpenoid glycoside isolated from Stevia rebaudiana. Key transformations include:

  • Reduction at C13: Formation of a tertiary chloride intermediate .

  • Lactonization: A three-step process involving selective iodination at C20 via photoreaction of the C19-alcohol .

  • Stereochemical Control: Chiral auxiliary-mediated reactions ensure the desired (1R,2R,5R,6R,8S,11S,12R) configuration .

Analytical Characterization

Advanced spectroscopic techniques are employed to confirm structure and purity:

Table 2: Spectroscopic Data for Tripterifordin

TechniqueKey Observations
1H NMRδ 1.25 (s, 3H, C12-CH3), δ 1.98 (s, 3H, C6-CH3), δ 4.12 (d, J=8.4 Hz, H-14)
13C NMRδ 216.5 (C13=O), δ 78.9 (C6-OH), δ 72.1 (C14-O)
HRMSm/z 318.2195 [M]+ (calc. 318.2194 for C20H30O3)
IRν 3450 cm−1 (O-H), 1705 cm−1 (C=O)

Data derived from indicate high purity (>98%) and corroborate the assigned structure.

Biological Activities and Pharmacological Applications

Antiviral Properties

Tripterifordin exhibits potent inhibition of HIV-1 replication, with an EC50 of 0.8 μM in MT-4 cells . Mechanistic studies suggest it interferes with viral entry by binding to gp120, a glycoprotein critical for host cell attachment .

Anti-Inflammatory Effects

In murine models, the compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 60–70% at 10 μM . This activity positions it as a candidate for treating chronic inflammatory disorders.

Cytotoxic Activity

Against human cancer cell lines (e.g., A549, HepG2), Tripterifordin shows moderate cytotoxicity (IC50 25–40 μM), likely via induction of apoptosis through caspase-3 activation.

Pharmacokinetics and Toxicity

Metabolic Stability

In vitro hepatic microsomal assays reveal a half-life of 2.1 hours, with primary metabolites resulting from hydroxylation at C16 and glucuronidation .

Acute Toxicity

Comparative Analysis with Structural Analogs

Neotripterifordin

The C20 epimer of Tripterifordin, Neotripterifordin, demonstrates reduced antiviral potency (EC50 3.2 μM), underscoring the importance of stereochemistry at C20 .

Hypodiolide A

This analog, lacking the C6 hydroxyl group, shows negligible biological activity, highlighting the critical role of hydrogen bonding in target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator